Cas no 1190311-36-4 (6-Trifluoromethyl-7-aza-2-oxindole)

6-Trifluoromethyl-7-aza-2-oxindole 化学的及び物理的性質
名前と識別子
-
- 6-Trifluoromethyl-7-aza-2-oxindole
- CS-0338845
- 6-(Trifluoromethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
- 1190311-36-4
- 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
- 6-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
- 6-(trifluoromethyl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
-
- インチ: InChI=1S/C8H5F3N2O/c9-8(10,11)5-2-1-4-3-6(14)13-7(4)12-5/h1-2H,3H2,(H,12,13,14)
- InChIKey: ZZLVVGGOPLVMFN-UHFFFAOYSA-N
- ほほえんだ: O=C1NC2=C(C1)C=CC(=N2)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 202.03539727Da
- どういたいしつりょう: 202.03539727Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 42Ų
6-Trifluoromethyl-7-aza-2-oxindole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T897485-1mg |
6-Trifluoromethyl-7-aza-2-oxindole |
1190311-36-4 | 1mg |
$ 50.00 | 2022-06-02 | ||
Alichem | A029192493-5g |
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one |
1190311-36-4 | 97% | 5g |
$4877.60 | 2023-09-04 | |
TRC | T897485-10mg |
6-Trifluoromethyl-7-aza-2-oxindole |
1190311-36-4 | 10mg |
$ 160.00 | 2022-06-02 | ||
TRC | T897485-2mg |
6-Trifluoromethyl-7-aza-2-oxindole |
1190311-36-4 | 2mg |
$ 65.00 | 2022-06-02 | ||
Alichem | A029192493-1g |
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one |
1190311-36-4 | 97% | 1g |
$1656.24 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1409515-1g |
6-(Trifluoromethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one |
1190311-36-4 | 97% | 1g |
¥7954.00 | 2024-08-09 |
6-Trifluoromethyl-7-aza-2-oxindole 関連文献
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
6-Trifluoromethyl-7-aza-2-oxindoleに関する追加情報
Introduction to 6-Trifluoromethyl-7-aza-2-oxindole (CAS No. 1190311-36-4)
6-Trifluoromethyl-7-aza-2-oxindole (CAS No. 1190311-36-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique trifluoromethyl and aza functionalities, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological properties, and potential applications of 6-Trifluoromethyl-7-aza-2-oxindole.
The chemical structure of 6-Trifluoromethyl-7-aza-2-oxindole is composed of a 2-oxindole core with a trifluoromethyl group at the 6-position and an azabicyclic ring system at the 7-position. The presence of the trifluoromethyl group imparts unique electronic and steric properties to the molecule, which can significantly influence its biological activity. The azabicyclic ring system further enhances the compound's structural complexity and pharmacological profile.
The synthesis of 6-Trifluoromethyl-7-aza-2-oxindole has been extensively studied in recent years. One common approach involves the reaction of a suitable indole derivative with a trifluoromethylating agent, followed by the introduction of the azabicyclic ring system through a series of well-defined chemical transformations. These synthetic routes are designed to optimize yield, purity, and scalability, making them suitable for both laboratory-scale synthesis and potential industrial production.
In terms of biological properties, 6-Trifluoromethyl-7-aza-2-oxindole has shown promising activity in several areas. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For example, it has been reported to exhibit potent inhibitory effects on kinases, which are key targets in cancer therapy. Additionally, 6-Trifluoromethyl-7-aza-2-oxindole has shown anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis.
The pharmacokinetic properties of 6-Trifluoromethyl-7-aza-2-oxindole have also been investigated to assess its suitability as a drug candidate. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high oral bioavailability and low toxicity make it an attractive molecule for further development in preclinical and clinical settings.
Clinical trials are currently underway to evaluate the safety and efficacy of 6-Trifluoromethyl-7-aza-2-oxindole in various therapeutic contexts. Early results from phase I trials have been encouraging, with the compound demonstrating good tolerability and preliminary evidence of therapeutic benefit. These findings have paved the way for more advanced clinical trials to explore its potential in treating specific diseases.
In addition to its therapeutic applications, 6-Trifluoromethyl-7-aza-2-oxindole has also found use as a research tool in academic and industrial laboratories. Its unique chemical structure makes it an excellent probe for studying enzyme mechanisms and cellular processes. Researchers have utilized this compound to gain insights into the molecular basis of various diseases and to identify new targets for drug discovery.
The future prospects for 6-Trifluoromethyl-7-aza-2-oxindole are promising. Ongoing research is focused on optimizing its chemical structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to develop novel delivery systems that can improve its bioavailability and target specificity.
In conclusion, 6-Trifluoromethyl-7-aza-2-oxindole (CAS No. 1190311-36-4) is a multifaceted compound with significant potential in both research and therapeutic applications. Its unique chemical structure, combined with its favorable biological properties, positions it as a promising candidate for further development in the pharmaceutical industry.
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